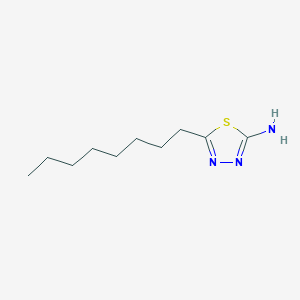

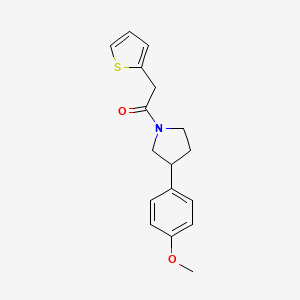

1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . This compound is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of study in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be determined by various methods such as HRMS, IR, 1H and 13C NMR experiments . In silico docking and molecular dynamics simulations can also be used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various methods. For example, the compound’s affinity for alpha1-adrenergic receptors can be determined through in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations .Applications De Recherche Scientifique

Metabolic Pathways Identification

1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol's metabolic pathways have been explored in the context of novel antidepressants, such as Lu AA21004. Studies using human liver microsomes and recombinant enzymes identified its oxidation to various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, facilitated by enzymes like CYP2D6, CYP3A4/5, and CYP2C9. These findings highlight the compound's potential and the metabolic pathways involved in its processing, providing valuable insights for developing antidepressant therapies (Hvenegaard et al., 2012).

Chemical Reaction Mechanisms

Research into the kinetics and mechanisms of reactions involving similar compounds, such as thionocarbonates with alicyclic amines, sheds light on the chemical behavior of 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. Studies on the aminolysis of thionocarbonates provide insights into the rate-determining steps and the influence of substituents on reaction rates. These findings are crucial for understanding the reactivity and potential applications of related compounds in chemical synthesis (Castro et al., 2001).

Crystal Structure Analysis

The analysis of crystal structures and Hirshfeld surface analysis of novel piperazine derivatives has been conducted to understand their molecular conformations and intermolecular interactions. Such studies are vital for the design and development of new compounds with desired physical and chemical properties. The understanding of crystal packing and hydrogen bonding patterns contributes to the field of material science and drug design (Kumara et al., 2017).

Structure-Activity Relationships (SAR) Studies

SAR studies on N-arylsulfonylindoles with an antagonistic profile in the 5-HT6 receptor have included compounds structurally related to 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. Such research helps in understanding the molecular basis of receptor-ligand interactions and aids in the rational design of molecules with improved therapeutic profiles. Identifying key molecular features that contribute to high binding affinity and selectivity is crucial for the development of new psychiatric medications (Mella et al., 2017).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could involve further exploration of its therapeutic potential, particularly its interaction with alpha1-adrenergic receptors . Additionally, more research could be done to fully understand its physical and chemical properties, safety, and hazards.

Propriétés

IUPAC Name |

1-cyclopropyl-2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-22-15-4-2-3-5-16(15)23(20,21)18-10-8-17(9-11-18)12-14(19)13-6-7-13/h2-5,13-14,19H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXAKERKXZKZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]](/img/structure/B2458181.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2458182.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one](/img/structure/B2458187.png)

![4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2458189.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2458191.png)

![4-acetyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458194.png)

![N-(4-fluorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2458197.png)